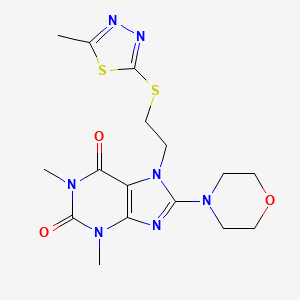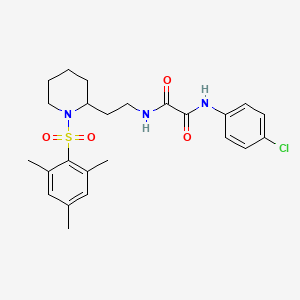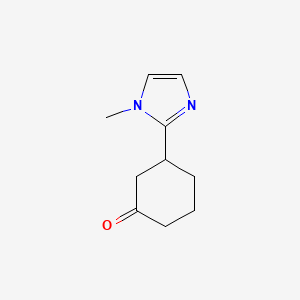
2-(naphthalen-1-yloxy)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(naphthalen-1-yloxy)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide, also known as NPT-440, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Catalytic Synthesis Applications
- A study by Mokhtary and Torabi (2017) explored the use of 2-(naphthalen-1-yloxy)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide in the synthesis of naphthalene derivatives. They employed nano magnetite as a catalyst in the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and N-((2-hydroxynaphthalene-1-yl)(aryl)methyl)acetamide derivatives, showcasing efficient results under ultrasound irradiation (Mokhtary & Torabi, 2017).
Antimicrobial and Antitumor Applications
- Chioma et al. (2018) synthesized a pyrimidine-based ligand, which is structurally related to the given compound, demonstrating antimicrobial and potential antitumor properties. This study underscores the versatility of pyrimidine derivatives in pharmaceutical research (Chioma et al., 2018).
Crystallographic and Structural Studies
- Research by Subasri et al. (2017) on similar compounds provided insights into their crystal structures, which is crucial for understanding the molecular interactions and potential applications in materials science and drug design (Subasri et al., 2017).
Potential Applications in Bone Disorders
- Pelletier et al. (2009) identified a compound with a similar structure, demonstrating its efficacy in increasing trabecular bone formation in rats, suggesting potential therapeutic applications in bone disorders (Pelletier et al., 2009).
Inhibition of Angiogenesis
- A study by Bold et al. (2016) focused on a class of compounds, including the one , for their role in inhibiting angiogenesis, which is significant in cancer treatment and other diseases where angiogenesis is a key factor (Bold et al., 2016).
Propiedades
IUPAC Name |
2-naphthalen-1-yloxy-N-(6-piperidin-1-ylpyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c26-21(14-27-18-10-6-8-16-7-2-3-9-17(16)18)24-19-13-20(23-15-22-19)25-11-4-1-5-12-25/h2-3,6-10,13,15H,1,4-5,11-12,14H2,(H,22,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGGUDPBQWGNGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)NC(=O)COC3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-ethoxyethyl)-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2398637.png)
![1-allyl-3-(4-ethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2398638.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2398643.png)
![5,9,10-trimethyl-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2398644.png)
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2398645.png)
![2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2398646.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2398648.png)
![2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2398650.png)
![2-Chloro-N-(cyclopentylmethyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2398654.png)

![N-[(3-chlorophenyl)methyl]prop-2-enamide](/img/structure/B2398657.png)